molecular formula C7H9NO4S3 B2518251 2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid CAS No. 956766-36-2

2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid

Cat. No. B2518251
CAS RN: 956766-36-2
M. Wt: 267.33
InChI Key: CYRSVYAOUFEQMX-CRCLSJGQSA-N
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Description

The compound , 2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid, is a structurally complex molecule featuring a thieno[3,4-d][1,3]thiazole core, which is a bicyclic system containing both sulfur and nitrogen atoms. This core is further modified with a sulfanyl acetic acid moiety. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related sulfur-containing heterocycles are discussed, which can provide insights into the potential synthesis, structure, and reactivity of the compound .

Synthesis Analysis

The synthesis of related sulfur-containing heterocycles often involves multi-step reactions that can include cyclization and substitution reactions. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, with the formation of a thiophene core that is further transformed into a pyrrole nucleus . Similarly, the synthesis of 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives is performed via reactions of isothiocyanate phenylpropenoates with thiols or sodium sulfide, followed by spontaneous cyclization . These methods suggest that the synthesis of the compound may also involve cyclization steps and the use of sulfur nucleophiles.

Molecular Structure Analysis

The molecular structure of sulfur-containing heterocycles like the one described is characterized by the presence of multiple heteroatoms, which can influence the electronic distribution and conformation of the molecule. The presence of both sulfur and nitrogen in the thiazole ring can create sites for potential reactivity and interaction with other molecules. The acetic acid moiety may confer additional acidity and potential for hydrogen bonding .

Chemical Reactions Analysis

The reactivity of sulfur-containing heterocycles can be quite diverse. For example, the 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid are synthesized through cyclization involving a carboxylic acid group and thiosemicarbazide . This indicates that the thiazole core in the compound of interest may also participate in cyclization reactions. Additionally, the presence of the sulfanyl group could allow for further substitution reactions, as seen in the synthesis of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure and the presence of sulfur. The heteroatoms would contribute to the compound's polarity, solubility, and potential for forming hydrogen bonds. The sulfur atoms could also impart unique electronic properties, affecting the compound's reactivity and interactions with biological targets. The acetic acid moiety could make the compound acidic and capable of participating in hydrogen bonding .

Relevant Case Studies

While the provided papers do not discuss case studies directly related to the compound , they do provide insights into the antimicrobial activities of similar sulfur-containing heterocycles. For instance, novel 1,3,4-thiadiazole derivatives exhibit significant antimicrobial activity against various microbial strains . Similarly, 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives show antimicrobial activities against a range of bacteria and fungi . These findings suggest that the compound may also possess biological activities worth exploring in further studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, it has been used in the synthesis of thiazolidinones, thiocarbamoyl derivatives, and thiophene derivatives through reactions with 2-sulfanylacetic acid and phenyl isothiocyanate, among others. Some of these synthesized compounds exhibited promising antimicrobial activities, indicating the compound's potential in contributing to the development of new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Transformations under Acid Catalysis

The compound has also been involved in transformations under acid catalysis, leading to the formation of derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one. These transformations highlight its reactivity and the potential for generating novel heterocyclic structures with possible biological activities (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

Ring-Closing Metathesis

Another significant application is in the synthesis of simple thiazocine-2-acetic acid derivatives via ring-closing metathesis (RCM). This process demonstrates the compound's utility in generating complex cyclic structures, potentially useful in various pharmaceutical applications (Bates, Li, & Jog, 2004).

Chemiluminescence Studies

Moreover, the compound has been studied for its role in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which were further investigated for their base-induced chemiluminescence. This research suggests potential applications in developing chemiluminescent probes for biological and analytical applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

properties

IUPAC Name

2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S3/c9-6(10)1-13-7-8-4-2-15(11,12)3-5(4)14-7/h4-5H,1-3H2,(H,9,10)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRSVYAOUFEQMX-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](CS1(=O)=O)SC(=N2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid

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